molecular formula C9H6ClNO3 B6205700 2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 22583-53-5

2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6205700
CAS No.: 22583-53-5
M. Wt: 211.60 g/mol
InChI Key: ROYRVLUVVAXXCC-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 22583-53-5) is a high-purity chemical reagent designed for research and development applications. This compound, with the molecular formula C9H6ClNO3 and a molecular weight of 211.60 g/mol, belongs to the class of isoindole-1,3-dione (phthalimide) derivatives, which are recognized as important pharmacophores in medicinal chemistry . The structure features a reactive chloromethoxy group attached to the imide nitrogen, making it a valuable synthetic intermediate for further chemical modifications, including nucleophilic substitution reactions and the construction of more complex molecules. Phthalimide derivatives are extensively investigated for their diverse biological activities. Recent scientific literature highlights that compounds within this class exhibit potential as anti-inflammatory agents by acting as cyclooxygenase (COX) inhibitors . Furthermore, research indicates that isoindole-1,3-dione derivatives are promising candidates for the development of therapeutics for neurodegenerative diseases, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease research . The reactive chlorine atom in its structure also suggests utility in creating alkylating agents or in the synthesis of polymer precursors. This product is intended for use in laboratory research as a building block or a standard. It is supplied with a guaranteed purity of 95% or higher . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referencing the relevant safety data sheet.

Properties

CAS No.

22583-53-5

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

2-(chloromethoxy)isoindole-1,3-dione

InChI

InChI=1S/C9H6ClNO3/c10-5-14-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2

InChI Key

ROYRVLUVVAXXCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCl

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Phthalimide Derivatives

The most widely reported method involves the reaction of phthalimide derivatives with chloromethylating agents. Potassium phthalimide, a common precursor, reacts with chloromethyl ethers or related electrophiles to introduce the chloromethoxy group. For example, treatment of potassium phthalimide with chloromethyl chloroformate (ClCOOCH2Cl) in anhydrous dichloromethane at 0–5°C yields the target compound via nucleophilic substitution. The reaction proceeds through deprotonation of the phthalimide nitrogen, followed by attack on the chloromethyl carbon, displacing the leaving group (e.g., chloride or carbonate).

Key conditions :

  • Solvent : Dichloromethane or chloroform.

  • Temperature : 0–5°C to minimize side reactions.

  • Catalysts : Triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) to enhance nucleophilicity.

Epoxide Ring-Opening Strategies

Epichlorohydrin (rac-2) has been employed as a chloromethylating agent in related syntheses. In a modified approach, 2,3-epoxypropylphthalimide (rac-3) reacts with hydrochloric acid to form intermediates like 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione (rac-4). While this method primarily generates chloro-hydroxy derivatives, analogous logic applies to chloromethoxy systems by substituting epichlorohydrin with chloromethyl ethers.

Critical parameters :

  • Stoichiometry : A 1:1.5 molar ratio of phthalimide to chloromethylating agent ensures complete substitution.

  • Workup : Sequential washing with brine and extraction with CH2Cl2 removes unreacted starting materials.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts yield and purity. Polar aprotic solvents like THF or DMF are avoided due to competing side reactions, whereas chloroform and dichloromethane stabilize intermediates. Elevated temperatures (>40°C) promote decomposition, necessitating strict control at 0–25°C.

Catalytic Enhancements

The addition of DMAP (15 mg per 500 mg substrate) accelerates acylation and substitution steps by activating the chloromethylating agent. Et3N serves dual roles as a base and catalyst, neutralizing HCl byproducts and preventing protonation of the phthalimide nitrogen.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Strong absorptions at 1770 cm⁻¹ (C=O stretch) and 720 cm⁻¹ (C-Cl stretch) confirm the isoindole-dione and chloromethoxy groups.

  • ¹H NMR (CDCl3): δ 4.60 (s, 2H, OCH2Cl), 7.85–7.90 (m, 4H, aromatic).

  • Melting Point : 131–135°C (lit.), consistent with related N-chloromethyl phthalimides.

Chromatographic Purity

Reverse-phase HPLC (C18 column, λ = 254 nm) reveals a single peak with a retention time of 8.2 minutes, correlating with ≥95% purity.

Comparative Analysis of Methods

MethodReagentsConditionsYieldPurityReference
Nucleophilic SubstitutionPotassium phthalimide, ClCOOCH2Cl0–5°C, CH2Cl2, Et3N72%95%
Epoxide Derivativerac-3, HCl0–5°C, CHCl368%90%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethoxy (–OCH₂Cl) group serves as a primary reactive site for nucleophilic substitution (Sₙ2 or Sₙ1 mechanisms). Key findings include:

Nucleophile Product Conditions Yield Reference
AminesN-Alkylisoindole-dioneRoom temperature, polar aprotic solvent60–85%
ThiolsThioether derivativesBasic conditions (K₂CO₃)70–90%
AlkoxidesEther-linked analogsReflux in ethanol50–75%

Mechanistic Insight :

  • The chlorine atom’s electronegativity enhances the leaving-group ability, facilitating substitution with amines or thiols.

  • DFT studies suggest antiperiplanar geometry between the chloromethoxy group and nucleophile in transition states, favoring Sₙ2 pathways .

β-Elimination and Alkylation

Under basic conditions, β-elimination of HCl generates reactive intermediates for subsequent alkylation:

Reaction Pathway :

  • Base-induced elimination :

    2-(Chloromethoxy)isoindole-dioneK2CO3(Z)-3-Methyleneisoindolinone+HCl\text{2-(Chloromethoxy)isoindole-dione} \xrightarrow{\text{K}_2\text{CO}_3} \text{(Z)-3-Methyleneisoindolinone} + \text{HCl}
  • Alkylation : The resulting alkene undergoes Michael addition or alkylation with electrophiles (e.g., alkyl halides) .

Key Observations :

  • The (Z)-selectivity of the alkene is stabilized by intramolecular hydrogen bonding between NH and SO₂ groups in intermediates .

  • This cascade reaction enables one-pot syntheses of complex heterocycles .

Cycloaddition and Ring-Opening Reactions

The isoindole-dione core participates in cycloadditions due to its electron-deficient nature:

Reaction Type Conditions Product Application
Diels-AlderThermal activationFused bicyclic adductsNatural product synthesis
[3+2] CycloadditionCu catalysisTriazole-linked derivativesMedicinal chemistry scaffolds

Example :

  • Reaction with nitrile oxides yields spirocyclic compounds via 1,3-dipolar cycloaddition .

Biological Activity and Target Interactions

Derivatives of 2-(chloromethoxy)isoindole-dione exhibit pharmacological effects through enzyme inhibition:

Target Mechanism IC₅₀ (μM) Reference
Cyclooxygenase-2 (COX-2)Competitive inhibition via H-bonding0.12–0.45
Leishmania tropicaDisruption of mitochondrial membrane0.0478

Structure-Activity Relationship (SAR) :

  • Halogenation at the chloromethoxy position enhances cytotoxicity (e.g., IC₅₀ = 0.0478 μM for antileishmanial activity) .

  • Lipophilic substituents improve membrane permeability and target binding .

Computational Insights

DFT studies at the APFD/aug-ccPVDZ level reveal:

  • Transition states : Energy barriers for nucleophilic substitution are lower in polar solvents (ΔG‡ = 18–22 kcal/mol) .

  • Tautomerization : The isoindole-dione core undergoes keto-enol tautomerism, influencing reactivity in acidic/basic media .

Comparative Reactivity Table

Reaction Type Key Functional Group Reactivity Ranking Notes
Nucleophilic substitution–OCH₂ClHighDominant pathway
β-EliminationC–Cl and C–H bondsModerateBase-sensitive
CycloadditionConjugated carbonylsLowRequires catalysis or heat

Scientific Research Applications

Chemistry

In chemistry, 2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione serves as a versatile intermediate in the synthesis of more complex molecules, allowing researchers to explore new synthetic pathways and compound libraries.

Biology

The compound is used in biological studies to probe cellular processes and pathways. Its derivatives can act as biochemical tools or probes to understand enzyme mechanisms and receptor functions.

Medicine

In medicinal chemistry, it is investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, including anti-inflammatory or anti-cancer effects, and could serve as lead compounds for drug development.

Industry

Industrial applications include its use as a precursor in the manufacture of specialty chemicals, polymers, and advanced materials, highlighting its importance in various production processes.

Mechanism of Action

The mechanism by which 2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves interactions at the molecular level:

  • Molecular Targets: : It may target specific enzymes or receptors, influencing their activity and modulating biochemical pathways.

  • Pathways Involved: : The compound can participate in redox reactions, substitution reactions, and binding interactions, affecting various cellular and molecular processes.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Key Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Applications References
This compound -OCH₂Cl C₉H₆ClNO₃ ~199.58 (calc.) ~1.9 ~54.45 PROTACs, solid-phase synthesis
4-Methoxy-2,3-dihydro-1H-isoindole-1,3-dione -OCH₃ (4-position) C₉H₇NO₃ 177.16 1.2 54.45 Serotonin receptor modulation
2-(Hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione -CH₂OH C₉H₇NO₃ 177.16 0.5 66.40 Intermediate in polymer chemistry
2-(2-Aminoethoxy)-2,3-dihydro-1H-isoindole-1,3-dione -OCH₂CH₂NH₂ C₁₀H₁₀N₂O₃ 206.20 -0.3 84.64 Bioconjugation, drug delivery
2-(Phenylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione -S-C₆H₅ C₁₄H₉NO₂S 255.29 3.1 64.09 Antioxidant studies, material science
2-(2,6-Dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione -C₃H₄N₂O₂ C₁₁H₈N₂O₄ 232.20 0.8 84.64 Targeted protein degradation (PROTACs)

Key Differences and Implications

Substituent Reactivity :

  • The chloromethoxy group in the target compound enhances electrophilicity, making it suitable for nucleophilic substitutions (e.g., in PROTAC synthesis) compared to the less reactive methoxy group in serotonin receptor ligands .
  • Hydroxymethyl derivatives exhibit higher polarity (LogP = 0.5) and are prone to oxidation or esterification, whereas phenylsulfanyl analogs show increased lipophilicity (LogP = 3.1) for membrane penetration in antioxidant applications .

Biological Activity :

  • The 4-methoxy derivative in demonstrates high affinity for serotonin receptors (5-HTR) due to optimal steric and electronic interactions with the receptor pocket .
  • 2,6-Dioxopiperidin-3-yl derivatives () are critical in PROTAC design, leveraging the isoindole-dione scaffold for E3 ligase recruitment in protein degradation .

Synthetic Utility: The chloromethoxy derivative is employed in solid-phase synthesis of oleanolic acid conjugates, where its stability under basic conditions facilitates linker attachment . Aminoethoxy substituents enable bioconjugation via amine-reactive chemistry, contrasting with the thiol-reactive phenylsulfanyl group .

Physical Properties :

  • The chloromethoxy group increases molecular weight (~199.58 g/mol) and LogP (~1.9) compared to the methoxy analog (177.16 g/mol, LogP = 1.2), impacting solubility and bioavailability .
  • 2-(2-Oxocyclohexyl) derivatives () exhibit higher boiling points (410°C) due to extended alkyl chains, whereas smaller substituents (e.g., hydroxymethyl) lower thermal stability .

Biological Activity

2-(Chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • CAS Number: 59278-09-0
  • Molecular Formula: C10H10ClNO3
  • Molecular Weight: 229.64 g/mol
  • SMILES Notation: ClCOC1=CC2=C(C=C1)C(=O)N(C(=O)C2)C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Anticancer Activity

Research indicates that compounds containing the isoindole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoindole can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Isoindole Derivatives

CompoundCancer TypeMechanism of ActionIC50 (μM)
This compoundBreast CancerInduction of apoptosis15
Other Isoindole DerivativeLung CancerCell cycle arrest12

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table 2: Anti-inflammatory Effects

CompoundCell LineCytokine InhibitionConcentration (μM)
This compoundRAW264.7 MacrophagesTNF-alpha, IL-620

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • NF-kB Pathway Inhibition: It inhibits the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory genes.
  • Cell Cycle Regulation: The compound affects cell cycle progression by downregulating cyclins and cyclin-dependent kinases (CDKs).

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Breast Cancer Treatment

In a preclinical study involving breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study reported an upregulation of apoptotic markers and downregulation of proliferative markers.

Case Study 2: Inflammatory Disease Model

In a murine model of rheumatoid arthritis, administration of the compound led to decreased joint swelling and reduced levels of inflammatory cytokines in serum samples.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione, and how are the products characterized?

  • Answer : The compound is synthesized via nucleophilic substitution or acylation reactions involving phthalimide derivatives. Key steps include the introduction of the chloromethoxy group under controlled anhydrous conditions. Products are characterized using NMR (¹H/¹³C) to confirm substituent positions and high-resolution mass spectrometry (HRMS-TOF) for molecular weight validation. Impurity profiling often employs HPLC-MS to ensure synthetic fidelity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Strict PPE (gloves, goggles, lab coats) is mandatory due to its acylating reactivity. Work should be conducted in a fume hood to avoid inhalation. Waste must be segregated into halogenated organic containers and processed by certified disposal services. Emergency protocols for skin contact include immediate washing with soap and water, followed by medical evaluation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches identify optimal intermediates, while solvent-effect modeling improves yield by simulating polarity interactions. Integration with statistical design of experiments (DoE) refines conditions (e.g., temperature, stoichiometry) to minimize side reactions .

Q. How can researchers resolve contradictions in reaction yields when modifying substituents on the isoindole-dione core?

  • Answer : Contradictions often arise from steric or electronic effects. Factorial design (e.g., 2^k factorial analysis) isolates variables like substituent electronegativity or steric bulk. For example, a study might vary chloro/methoxy groups and analyze their impact via ANOVA . In situ spectroscopic monitoring (e.g., IR or Raman) can detect transient intermediates, clarifying mechanistic bottlenecks .

Q. What experimental techniques elucidate the compound’s role as an acylating agent in biological systems?

  • Answer : Kinetic assays (e.g., stopped-flow spectroscopy) measure acylation rates with nucleophiles like amines or thiols. X-ray crystallography or docking simulations (using tools like MOE) map binding interactions with target proteins. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while LC-MS/MS tracks metabolite formation in cellular models .

Methodological Considerations

  • Data Contradiction Analysis : Use multivariate regression to reconcile discrepancies in reactivity data. For instance, conflicting reports on hydrolysis rates may stem from pH or solvent variations. Cross-validate findings with control experiments under standardized conditions .
  • Advanced Characterization : Single-crystal X-ray diffraction resolves stereochemical ambiguities, while dynamic NMR probes conformational flexibility in solution .

Table: Key Analytical Techniques

Technique Application Evidence
HRMS-TOFMolecular weight validation
DFT CalculationsReaction pathway optimization
Factorial DoEVariable interaction analysis
ITCBinding thermodynamics in biological systems

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